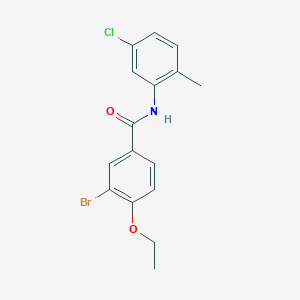
3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide
Descripción general
Descripción
3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide is not fully understood. However, studies have shown that this compound interacts with specific targets in cancer cells, leading to cell cycle arrest and apoptosis. It is believed that this compound targets the tubulin polymerization process, which is essential for cell division.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent anticancer activity in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide is its potent anticancer activity. This compound has the potential to be developed into a novel chemotherapeutic agent for the treatment of various types of cancer. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide. One of the major directions is to further investigate the mechanism of action of this compound, as this can provide insights into its potential applications in cancer treatment. Additionally, further studies are needed to optimize the synthesis of this compound and improve its solubility in water. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of this compound as a potential chemotherapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent anticancer activity and has the potential to be developed into a novel chemotherapeutic agent. Further research is needed to fully understand the mechanism of action of this compound and optimize its synthesis and solubility.
Aplicaciones Científicas De Investigación
3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide has been studied extensively for its potential applications in scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been evaluated for its potential as a drug candidate. Studies have shown that this compound exhibits promising anticancer activity and has the potential to be developed into a novel chemotherapeutic agent.
Propiedades
IUPAC Name |
3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-3-21-15-7-5-11(8-13(15)17)16(20)19-14-9-12(18)6-4-10(14)2/h4-9H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPSWPRKCDIQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



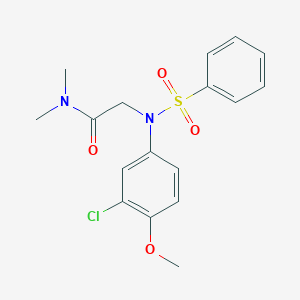

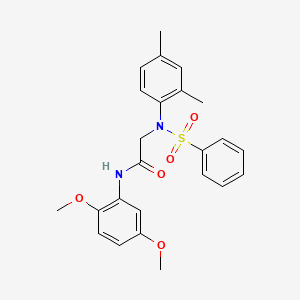
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N,N-diethylbenzamide](/img/structure/B3451865.png)
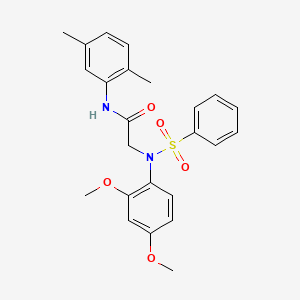
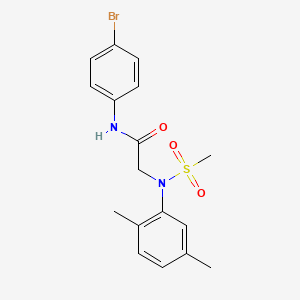
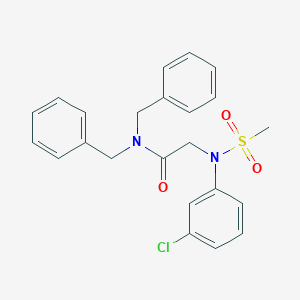
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B3451911.png)
![3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3451916.png)
![4-ethoxy-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3451920.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3451923.png)
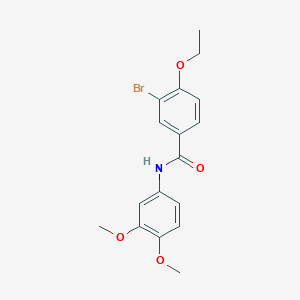
![3-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B3451945.png)
![2,4-dichloro-N-{3-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3451952.png)